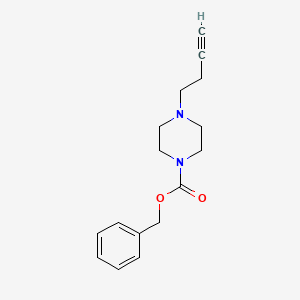

Benzyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate

Description

Benzyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate is a piperazine derivative featuring a benzyl carbamate group at the 1-position and a but-3-yn-1-yl substituent at the 4-position of the piperazine ring. The alkyne moiety (C≡C) in the but-3-yn-1-yl group confers unique reactivity, making this compound a valuable intermediate in medicinal chemistry, particularly for click chemistry applications or as a precursor in drug discovery pipelines.

Properties

Molecular Formula |

C16H20N2O2 |

|---|---|

Molecular Weight |

272.34 g/mol |

IUPAC Name |

benzyl 4-but-3-ynylpiperazine-1-carboxylate |

InChI |

InChI=1S/C16H20N2O2/c1-2-3-9-17-10-12-18(13-11-17)16(19)20-14-15-7-5-4-6-8-15/h1,4-8H,3,9-14H2 |

InChI Key |

CNBUUDMDJQKPRV-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of Benzyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with benzyl chloroformate and but-3-yn-1-yl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods:

Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction is typically monitored using high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation: Benzyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones depending on the reaction conditions .

-

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of alcohols or amines .

-

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or but-3-yn-1-yl groups can be replaced by other nucleophiles such as halides or amines .

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines.

Major Products:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry:

Benzyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules.

Biology:

In biological research, this compound is used to study the interactions of piperazine derivatives with biological macromolecules. It serves as a model compound to understand the binding mechanisms and effects of piperazine-based drugs .

Medicine:

The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical drugs. Its derivatives have shown promise in treating various medical conditions .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Benzyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with enzymes and receptors, modulating their activity. The benzyl and but-3-yn-1-yl groups enhance the compound’s binding affinity and specificity .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

Receptors: It can modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of benzyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate, highlighting differences in substituents, synthesis yields, physical properties, and applications:

Key Comparative Insights:

Substituent Effects on Reactivity and Physical Properties :

- The but-3-yn-1-yl group in the target compound provides a linear alkyne, which is less sterically hindered compared to branched alkenes (e.g., but-3-en-2-yl in 3l ) or dienes (e.g., hepta-1,6-dien-3-yl in 3o ). This linearity may enhance reactivity in click chemistry or cross-coupling reactions .

- Steric and Electronic Differences : Compounds with aryl or bulky substituents (e.g., 3n ) exhibit lower TLC mobility (Rf = 0.27) due to increased molecular weight and polarity, whereas shorter alkynes (e.g., prop-2-yn-1-yl) may have higher polarity but reduced stability .

Synthesis Yields and Conditions :

- High yields (91–98%) are achieved for compounds with simple substituents (e.g., 3l , 3n ) under iridium-catalyzed amination in DMF or DME .

- Lower yields (57–64%) are observed for complex substituents (e.g., 3o , 3p ), likely due to steric hindrance or competing side reactions .

Optical Activity and Stereoselectivity :

- Enantioselective synthesis methods (e.g., 3l , 3o ) produce high enantiomeric excess (ee = 94–98%), critical for chiral drug development. The target compound’s lack of stereocenters (assuming racemic synthesis) may limit its use in enantioselective applications .

Ester Group Impact :

- Benzyl esters (e.g., target compound, 3l ) offer stability under basic conditions, whereas tert-butyl esters (e.g., ) are acid-labile, enabling selective deprotection in multi-step syntheses .

Applications: Alkyne-containing analogs (e.g., target compound, ) are pivotal in PROTAC (Proteolysis-Targeting Chimera) development, leveraging alkyne-azide cycloaddition for bioconjugation .

Biological Activity

Benzyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

Structure

The chemical structure of this compound can be represented as follows:

This compound features a piperazine ring, a benzyl group, and a but-3-yn-1-yl substituent, which contribute to its unique reactivity and biological profile.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 248.34 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC) Values

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

These results suggest that the compound has significant potential as an antibacterial agent, particularly in treating infections caused by resistant bacterial strains.

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Studies have shown moderate effectiveness against common fungal pathogens.

Antifungal Efficacy Data

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

The compound's ability to inhibit fungal growth highlights its versatility as a therapeutic candidate in treating both bacterial and fungal infections.

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines.

Case Study: Apoptosis Induction

A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in:

- Increased apoptosis rates : Up to 40% cell death was observed after 24 hours of treatment.

- Cell cycle arrest : The compound caused G2/M phase arrest, inhibiting cell proliferation.

These findings warrant further investigation into the mechanisms underlying its anticancer activity.

The biological activity of this compound is believed to involve multiple mechanisms:

Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for fungal survival.

Receptor Interaction : It is hypothesized that the compound interacts with various receptors, potentially modulating signaling pathways that lead to apoptosis in cancer cells.

Signal Transduction Modulation : By affecting intracellular signaling pathways, the compound may alter cell behavior and contribute to its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.